[4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with a suitable oxane derivative under controlled conditions . The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes . The production process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can also be reduced using suitable reducing agents under controlled conditions.
Substitution: Substitution reactions involving this compound often occur in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine is used as a building block for the synthesis of more complex molecules . It is also employed in various organic reactions to study reaction mechanisms and pathways .
Biology: The compound is used in biological research to investigate its effects on cellular processes and pathways . It is often utilized in studies involving enzyme inhibition and receptor binding .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties . Researchers are investigating its role in the development of new drugs and treatments .
Industry: While its industrial applications are limited, the compound is used in the development of new materials and chemical processes . It serves as a precursor for the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific context and application .
Comparison with Similar Compounds
- [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanol
- [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanoic acid
- [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanethiol
Uniqueness: Compared to similar compounds, [4-(5-Methylpyridin-2-yl)oxan-4-yl]methanamine is unique due to its specific amine functional group, which imparts distinct chemical and biological properties . This functional group allows it to participate in a wider range of reactions and interactions, making it a valuable compound in research and development .
Properties
IUPAC Name |
[4-(5-methylpyridin-2-yl)oxan-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-2-3-11(14-8-10)12(9-13)4-6-15-7-5-12/h2-3,8H,4-7,9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHXJZLEYZKSGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCOCC2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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